molecular formula C6H13ClN6 B7953556 6-(aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine hydrochloride

6-(aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B7953556
M. Wt: 204.66 g/mol
InChI Key: HHJYIWPLXVTQGA-UHFFFAOYSA-N
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Description

6-(aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of an aminomethyl group and two dimethylamino groups attached to a triazine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions.

    Introduction of Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction, where a suitable aminomethylating agent reacts with the triazine ring.

    Dimethylation: The dimethylamino groups are introduced by reacting the intermediate compound with dimethylamine under specific conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can replace the existing groups on the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

6-(aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(aminomethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine: The free base form of the compound.

    6-(aminomethyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine: A similar compound with diethyl groups instead of dimethyl groups.

    6-(aminomethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine;hydrobromide: The hydrobromide salt form.

Uniqueness

The uniqueness of 6-(aminomethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine hydrochloride lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its free base or other salt forms.

Properties

IUPAC Name

6-(aminomethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6.ClH/c1-12(2)6-10-4(3-7)9-5(8)11-6;/h3,7H2,1-2H3,(H2,8,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJYIWPLXVTQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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